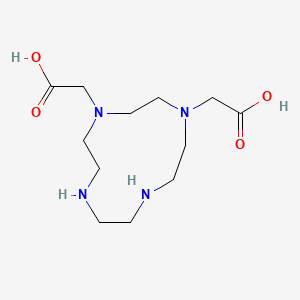
4'-Methylbiphenyl-2-thiocarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Methylbiphenyl-2-thiocarboxamide is an organic compound with the molecular formula C14H13NS It is a derivative of biphenyl, where a thiocarboxamide group is attached to the second carbon of the biphenyl ring, and a methyl group is attached to the fourth carbon of the biphenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylbiphenyl-2-thiocarboxamide typically involves the reaction of 4’-methylbiphenyl-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia or an amine to yield the thiocarboxamide derivative . The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or chloroform.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods: Industrial production methods for 4’-Methylbiphenyl-2-thiocarboxamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 4’-Methylbiphenyl-2-thiocarboxamide can undergo various chemical reactions, including:
Oxidation: The thiocarboxamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiocarboxamide group can be reduced to form the corresponding amine.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学研究应用
4’-Methylbiphenyl-2-thiocarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has been studied for its potential anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4’-Methylbiphenyl-2-thiocarboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs) . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
- 4’-Hydroxybiphenyl-2-thiocarboxamide
- 4’-Ethylbiphenyl-2-thiocarboxamide
- 4’-n-Butylbiphenyl-2-thiocarboxamide
Comparison: 4’-Methylbiphenyl-2-thiocarboxamide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methyl group may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems. Each analog may have distinct properties and applications, making 4’-Methylbiphenyl-2-thiocarboxamide a valuable compound for specific research and industrial purposes .
属性
CAS 编号 |
162356-74-3 |
|---|---|
分子式 |
C14H13NS |
分子量 |
227.33 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H2,15,16) |
InChI 键 |
USQROTZRONKTFD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14148567.png)
![2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide](/img/structure/B14148588.png)
![2,2,3-Triphenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14148591.png)

![2-Hydroxy-2-methyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14148600.png)

![ethyl 6-bromo-2-{[(4,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]methyl}-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B14148615.png)

![[7-(Difluoromethyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](morpholin-4-yl)methanone](/img/structure/B14148641.png)
![6-{(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14148643.png)

![4-amino-5-cyclopropyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148652.png)


